Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride: An In-Depth Technical Guide
Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 9-Azabicyclo[3.3.1]nonane hydrochloride, a crucial scaffold in medicinal chemistry. The synthesis commences from benzylamine and proceeds through a series of well-established reactions, including the Robinson-Schöpf condensation, deoxygenation, and catalytic hydrogenation, culminating in the formation of the desired hydrochloride salt. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this important bicyclic amine.
Synthetic Strategy Overview
The synthesis of 9-Azabicyclo[3.3.1]nonane hydrochloride is a multi-step process that begins with the construction of the core bicyclic structure. The chosen route, which avoids the direct use of piperidine due to its chemical nature as a secondary amine, employs benzylamine as a protected nitrogen source. The key steps are:
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Robinson-Schöpf Condensation: Formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, from benzylamine, glutaraldehyde, and acetonedicarboxylic acid.
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Wolff-Kishner Deoxygenation: Removal of the ketone functionality to yield 9-benzyl-9-azabicyclo[3.3.1]nonane.
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Catalytic Hydrogenation: Debenzylation of the nitrogen atom to produce the parent amine, 9-azabicyclo[3.3.1]nonane.
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Hydrochlorination: Formation of the stable and readily handleable hydrochloride salt.
Caption: Synthetic workflow for 9-Azabicyclo[3.3.1]nonane hydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Robinson-Schöpf Condensation | Benzylamine | Glutaraldehyde (50% aq.), Acetonedicarboxylic acid, Sodium acetate | Water | 50 | 24 | 54-57 |
| 2 | Wolff-Kishner Deoxygenation | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Hydrazine hydrate, Potassium hydroxide | Diethylene glycol | 190-200 | 4 | ~85 |
| 3 | Catalytic Hydrogenation | 9-Benzyl-9-azabicyclo[3.3.1]nonane | Palladium on carbon (10%), Hydrogen gas | Ethanol | 40 | 48 | High |
| 4 | Hydrochlorination | 9-Azabicyclo[3.3.1]nonane | Hydrochloric acid (5N aq.) | Ethanol | Room Temp. | - | Quantitative |
Detailed Experimental Protocols
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This step involves the one-pot Robinson-Schöpf condensation reaction.
Procedure:
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A solution of benzylamine hydrochloride (344.1 g, 2.4 mol) in water (1050 mL) is prepared in a suitable reaction vessel and cooled to 0°C.
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To this solution, glutaraldehyde (910 mL of a 25% aqueous solution, 2.4 mol) is added, followed by the portion-wise addition of 3-oxopentanedioic acid (acetonedicarboxylic acid) (350.0 g, 2.4 mol).
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A solution of sodium acetate (79.7 g) in water (797 mL) is then added, which results in the formation of a thick orange precipitate.
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The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours.
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After cooling to room temperature, the mixture is allowed to stand for 24 hours.
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The reaction mixture is then acidified to pH 2 with 5N aqueous hydrochloric acid.
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The aqueous mixture is washed with diethyl ether (2 x 500 mL) to remove organic impurities.
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The aqueous layer is basified to pH 8 with a suitable base and extracted with dichloromethane.
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The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification by chromatography on silica gel (eluent: dichloromethane/methanol, 49:1 v/v) affords 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[1]
Step 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane
The ketone functionality is removed via a Wolff-Kishner reduction.
Procedure:
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To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 g, 4.36 mmol) in diethylene glycol, hydrazine hydrate is added in excess.
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Potassium hydroxide pellets are then added, and the mixture is heated to 190-200°C with stirring for 4 hours, allowing for the removal of water and excess hydrazine.
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After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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The combined organic extracts are washed with water, dried over a suitable drying agent, and concentrated under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonane.
Step 3: Synthesis of 9-Azabicyclo[3.3.1]nonane
The benzyl protecting group is removed by catalytic hydrogenation.
Procedure:
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A solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (a precursor to the target, with the ketone reduced to an alcohol, 27.0 g, 0.12 mol) in ethanol (500 mL) and 5N aqueous hydrochloric acid (25 mL) is prepared. To this, 10% Palladium on carbon (5.0 g) is added.[1]
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The mixture is stirred under a hydrogen atmosphere (3 bar) at 40°C for 48 hours.[1]
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The reaction mixture is then filtered through a pad of celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure, and the remaining aqueous mixture is azeotroped with toluene to yield the crude product.
Step 4: Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride
The final step is the formation of the hydrochloride salt for improved stability and handling.
Procedure:
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The free base, 9-azabicyclo[3.3.1]nonane, is dissolved in a suitable solvent such as ethanol or diethyl ether.
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An excess of a solution of hydrochloric acid in a suitable solvent (e.g., 5N aqueous HCl or ethereal HCl) is added dropwise with stirring.[1][2]
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The resulting precipitate of 9-azabicyclo[3.3.1]nonane hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route to 9-Azabicyclo[3.3.1]nonane hydrochloride. By following the detailed experimental protocols and considering the quantitative data provided, researchers can efficiently synthesize this valuable compound for applications in drug discovery and development. The presented methodology, centered around the robust Robinson-Schöpf condensation, offers a practical approach for obtaining high-purity 9-Azabicyclo[3.3.1]nonane hydrochloride.
